
Golgicide A-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Golgicide A-2 is a complex organic compound characterized by its unique structural features. This compound belongs to the class of cyclopenta[c]quinolines, which are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Golgicide A-2 typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in the synthesis include fluorinating agents, pyridine derivatives, and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Análisis De Reacciones Químicas
Types of Reactions
Golgicide A-2 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its biological activity.
Substitution: Commonly involves the replacement of fluorine atoms or pyridine moieties with other functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized cyclopenta[c]quinolines.
Aplicaciones Científicas De Investigación
Golgicide A-2 has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Golgicide A-2 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in the desired therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta[c]quinoline derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Fluorinated quinolines: Known for their enhanced stability and bioactivity due to the presence of fluorine atoms.
Pyridine-containing compounds: Widely studied for their diverse pharmacological properties.
Uniqueness
Golgicide A-2 stands out due to its specific stereochemistry and the presence of both fluorine and pyridine moieties. These features contribute to its unique biological activity and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What experimental methods are used to assess Golgicide A-2’s inhibition of GBF1-mediated Arf1 activation?
this compound’s inhibition of GBF1, a guanine nucleotide exchange factor (GEF) for Arf1, is typically measured via in vitro GEF activity assays using recombinant proteins. Fluorescence-based methods (e.g., BODIPY-GDP displacement assays) quantify Arf1 activation rates. Complementary cellular assays include immunofluorescence to monitor Golgi disruption (e.g., redistribution of GM130 or giantin markers) and Western blotting to track COPI vesicle dynamics .
Q. How does this compound affect HCV replication, and what assays validate this?
this compound reduces HCV RNA levels by disrupting Arf1-dependent membrane trafficking critical for viral replication. Researchers quantify HCV RNA via qRT-PCR in infected hepatoma cells (e.g., Huh-7 or J6/JFH1 strains). Concurrently, immunofluorescence detects NS5A protein redistribution from viral replication complexes to lipid droplets, confirming Golgi dysfunction .
Q. What controls are essential when studying this compound’s Golgi-disrupting effects?
Include brefeldin A (BFA) as a positive control for Golgi disruption, as both compounds target Arf1 GEFs but with distinct selectivity (BFA inhibits BIG/Sec7 subfamily GEFs, while this compound targets GBF1). Negative controls should use solvent-only treatments (e.g., DMSO) and rescue experiments with GBF1 overexpression to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects on BFA-resistant cell lines?
Some BFA-resistant cell lines (e.g., R1/R2 hepatoma cells) retain sensitivity to this compound, suggesting divergent resistance mechanisms. To address this, perform dose-response assays comparing BFA and this compound in resistant vs. wild-type cells, coupled with siRNA knockdown of GBF1/BIG subfamily members to isolate pathway-specific effects .
Q. What structural modifications enhance this compound’s selectivity or potency in mosquito control studies?
Structure-activity relationship (SAR) studies reveal that the pyridine ring of this compound is critical for activity. Derivatives with halogen substitutions (e.g., chloro or fluoro groups) or steric modifications at the C3 position show enhanced larvicidal activity in Aedes aegypti and Anopheles stephensi. Validate efficacy via larval mortality assays and adult mosquito exposure trials, ensuring LC50/LC90 calculations account for stereoisomer purity .
Q. How should researchers design experiments to differentiate this compound’s effects on secretory pathways vs. viral replication?
Use dual-reporter systems: (1) a secreted luciferase (e.g., Gaussia) to monitor general protein secretion and (2) HCV subgenomic replicons to track viral RNA replication. Time-course experiments with this compound treatment can decouple early Golgi disruption (within 1–2 hours) from delayed viral inhibition (6–12 hours), supported by TEM to visualize Golgi ultrastructure .
Q. Methodological Considerations
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?
Use nonlinear regression (e.g., log[inhibitor] vs. response curves in GraphPad Prism) to calculate IC50 values for Arf1 inhibition or viral replication. For mosquito bioassays, apply Probit analysis to determine LC50 values, ensuring sample sizes ≥50 larvae per concentration to minimize variability .
Q. How can researchers ensure reproducibility in this compound studies?
Standardize cell culture conditions (e.g., passage number, serum batch) and compound storage (e.g., aliquots at −80°C in anhydrous DMSO). Report purity data (HPLC/MS) for this compound batches, as stereoisomeric impurities (e.g., GCA-1 vs. GCA-2) significantly alter bioactivity .
Q. Data Interpretation Challenges
Q. Why might this compound show variable efficacy across cell types?
Variability arises from differences in GBF1 expression levels, compensatory pathways (e.g., BIG1/BIG2 upregulation), or cell-specific trafficking mechanisms. Validate GBF1 dependency via CRISPR knockout models and transcriptomic profiling of Arf1-related effectors .
Q. How to interpret conflicting data on this compound’s role in Shiga toxin cytotoxicity?
this compound was initially identified in a Shiga toxin cytotoxicity screen, but its primary mechanism involves GBF1 inhibition rather than direct toxin neutralization. Use Shiga toxin trafficking assays (e.g., fluorescently labeled toxin B-subunit) to distinguish Golgi-dependent retrograde transport from off-target effects .
Propiedades
Fórmula molecular |
C17H14F2N2 |
---|---|
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
(3aS,4R,9bR)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16+/m1/s1 |
Clave InChI |
NJZHEQOUHLZCOX-WWGRRREGSA-N |
SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |
SMILES isomérico |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |
SMILES canónico |
C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.